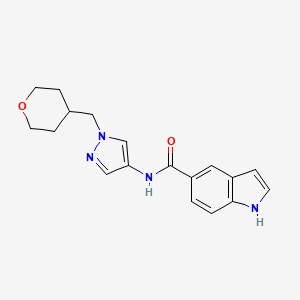

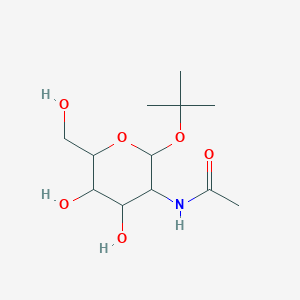

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been utilized to rapidly and efficiently synthesize tetrazolyl pyrazole amides, which exhibit a range of biological activities including bactericidal, pesticidal, herbicidal, and antimicrobial properties. This method offers a shorter reaction time compared to conventional heating methods, highlighting the chemical's versatility and potential in various fields of research (Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011).

Anticancer Applications

The concept of molecular hybridization has led to the development of novel indole derivatives linked to the pyrazole moiety as antitumor agents. These compounds have demonstrated good-to-excellent antitumor activity against various human cancer types, including human colorectal carcinoma, breast adenocarcinoma, liver carcinoma, and lung carcinoma. The compounds have been characterized using analytical and spectroscopic techniques, showing their potential as anticancer drugs (Ashraf S. Hassan et al., 2021).

Oxidative C-C/N-N Bond-Formation

The compound has been part of studies focusing on the efficient synthesis of pyrazoles through oxidative C-C/N-N bond-formation cascades. This research underscores the compound's role in creating biologically active manmade compounds like anti-inflammatory drugs and insecticides, utilizing simple starting materials such as amines, ketones, and nitriles (Julia J. Neumann, Mamta Suri, & F. Glorius, 2010).

Synthesis and Characterization

Research has also focused on the synthesis, characterization, and evaluation of the cytotoxicity of new 5-aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, further demonstrating the compound's potential in developing new therapeutic agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Molecular Interaction Studies

Studies have also been conducted on the molecular interaction of similar compounds with cannabinoid receptors, providing insights into the antagonist activities of these compounds. This research helps in understanding the molecular basis of receptor-ligand interactions, paving the way for the development of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).

Propiedades

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-18(15-1-2-17-14(9-15)3-6-19-17)21-16-10-20-22(12-16)11-13-4-7-24-8-5-13/h1-3,6,9-10,12-13,19H,4-5,7-8,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVARRUFPDADLOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2923785.png)

![2-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2923786.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2923789.png)

![2-Chloro-N-[3-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2923790.png)

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2923795.png)

![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2923800.png)

![3-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2923805.png)

![2-[[3-Cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B2923806.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2923807.png)